HupE belongs to a class of membrane proteins known as transporters. Specifically, it functions as a nickel transporter, facilitating the uptake of nickel ions necessary for the activity of hydrogenases. The classification of HupE can be further detailed as follows:
The synthesis of HupE protein involves several technical methodologies, primarily focusing on genetic manipulation techniques to study its function and characteristics.
The molecular structure of HupE has been characterized through various biochemical techniques.
While specific three-dimensional structural data may not be fully elucidated, it is known that HupE is an integral membrane protein that likely forms a channel or transporter configuration suitable for nickel ion passage.
HupE protein participates in several biochemical reactions critical for nickel transport and hydrogenase activity.
The transport mechanism likely involves conformational changes within HupE that allow for selective binding and release of nickel ions, although detailed kinetic parameters remain to be fully characterized.
The mechanism by which HupE operates involves several steps critical for its function.
Research indicates that mutations in hupE can significantly impair hydrogenase activity, demonstrating its essential role in metal ion transport and enzymatic function.
HupE exhibits various physical and chemical properties relevant to its function as a transporter.
HupE protein has significant scientific applications, particularly in biotechnology and microbiology.
The hupE gene is embedded within a conserved hydrogenase-related operon (hupSLCDEFGHIJK-hypABFCDEX) in Rhizobium leguminosarum. This operon encodes proteins essential for the biosynthesis and maturation of [NiFe]-hydrogenase, which catalyzes H₂ oxidation. HupE resides downstream of hypX and upstream of hupF, forming a core genetic unit dedicated to nickel uptake and incorporation into the hydrogenase active site [1] [2]. The operon’s regulatory elements ensure coordinated expression under microaerobic conditions, where hydrogenase activity supports energy metabolism. Key components include:
Table 1: Gene Components of the hupE-Associated Operon
Gene | Function | Role in Hydrogenase Maturation |
---|---|---|
hypA/B | Nickel metallochaperones | Ni²⁺ delivery to HypC-HypD complex |
hypF/C/D/E/X | Carbamoyltransferase, scaffold proteins, CO/CN⁻ biosynthesis | Active-site ligand synthesis and metal transfer |
hupE | Nickel permease | High-specificity Ni²⁺ uptake |
hupF | Cytosolic nickel-binding protein | Intracellular Ni²⁺ trafficking |
HupE belongs to the HupE/UreJ superfamily of transporters, distinct from the NikABCDE ABC transporter and NiCoT (Nickel-Cobalt Transporter) families. Phylogenetic analysis reveals that HupE clusters with UreJ (a urea hydrolysis-associated nickel transporter) in a clade separate from secondary active transporters like NiCoT [1]. Key evolutionary and functional divergences include:
Table 2: Phylogenetic and Functional Comparison of Nickel Transporters
Transporter Family | Representative Proteins | Energy Coupling | Metal Specificity | Inhibitors |
---|---|---|---|---|
HupE/UreJ | R. leguminosarum HupE | Diffusion facilitator | Ni²⁺ > Cu²⁺ | Cu²⁺ |
NiCoT | H. pylori NixA | H⁺-dependent secondary | Ni²⁺, Co²⁺ | Zn²⁺, Cd²⁺ |
ABC-type (Nik) | E. coli NikABCDE | ATP-dependent | Ni²⁺ | None |
HupE adopts a compact α-helical bundle with five transmembrane domains (TMDs) traversing the cytoplasmic membrane. Topological mapping using reporter fusions confirms an N-terminal periplasmic domain and a C-terminal domain embedded in the lipid bilayer [1]. The N-terminus (residues 1–35) lacks a classical signal peptide but contains a membrane-targeting amphipathic helix, positioning the protein for Ni²⁺ capture from the periplasm. Key structural features include:
Functional motifs harboring conserved histidine residues are essential for HupE-mediated Ni²⁺ transport. Site-directed mutagenesis identifies seven residues indispensable for activity: H36, D42, H43, F69, E90, H130, and E133 [1]. These residues cluster within two motifs:
Table 3: Functional Residues in HupE and Their Roles
Residue | Location | Mutation Effect | Proposed Role |
---|---|---|---|
H36 | TMD1 (HX₅DH) | Complete loss of transport | Ni²⁺ coordination |
D42 | TMD1 (HX₅DH) | Reduced affinity (Km ↑ 3-fold) | Stabilization of Ni²⁺-His complex |
H43 | TMD1 (HX₅DH) | Complete loss of transport | Ni²⁺ coordination |
F69 | TMD2 (FHGX[AV]) | Impaired Ni²⁺ selectivity (Cu²⁺ tolerance ↓) | Steric exclusion of larger cations |
E90 | TMD3 (HGXE) | Vmax ↓ 80% | Proton-coupled Ni²⁺ release |
H130 | TMD4 | Partial activity loss (40% of wild type) | Structural integrity |
E133 | Loop 4 | Disrupted dimerization | Intermonomer interaction |
The HX₅DH motif’s periplasmic orientation enables rapid Ni²⁺ scavenging, while the FHGX[AV]HGXE motif’s transmembrane positioning facilitates ion dehydration during translocation. This architecture explains HupE’s medium-affinity uptake (Km = 227 ± 21 nM) and resistance to divalent metal interference [1] [2].
Compound Names Mentioned: HupE, HypX, HypE, UreJ, NiCoT, NikABCDE, RILP, Hsp90β.
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